

Spectral and Methodological Profile of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 3-methylpyridazine-4-carboxylate</i>
Cat. No.:	B1282719

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for the synthesis of **Ethyl 3-methylpyridazine-4-carboxylate** (CAS No. 98832-80-5), a key heterocyclic building block in medicinal chemistry. The information presented is intended to support researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectral data for **Ethyl 3-methylpyridazine-4-carboxylate**, providing a quantitative reference for compound identification and characterization.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.18	s	-	1H	H-6 (pyridazine ring)
8.95	s	-	1H	H-5 (pyridazine ring)
4.43	q	7.1	2H	-OCH ₂ CH ₃
2.82	s	-	3H	-CH ₃ (pyridazine ring)
1.41	t	7.1	3H	-OCH ₂ CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
165.2	C=O (ester)
157.0	C-3 (pyridazine ring)
152.1	C-6 (pyridazine ring)
149.8	C-4 (pyridazine ring)
126.9	C-5 (pyridazine ring)
62.0	-OCH ₂ CH ₃
21.3	-CH ₃ (pyridazine ring)
14.2	-OCH ₂ CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Interpretation
2981	C-H stretch (aliphatic)
1728	C=O stretch (ester)
1570	C=N stretch (pyridazine ring)
1288	C-O stretch (ester)

Sample preparation: Not specified

Table 4: Mass Spectrometry Data

m/z	Interpretation
167.0764	[M+H] ⁺

Technique: High-Resolution Mass Spectrometry (HRMS)

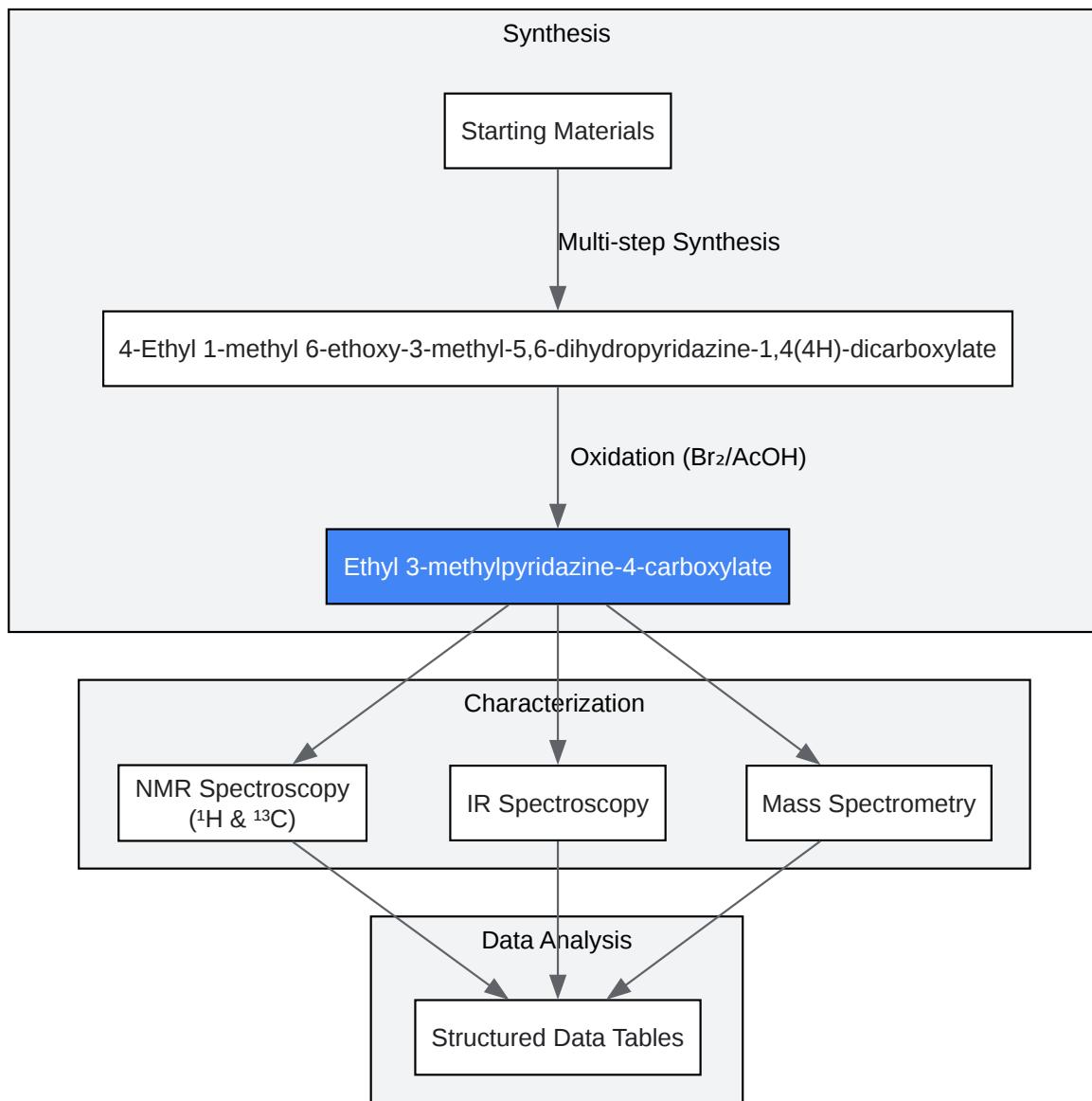
Experimental Protocols

The synthesis of **Ethyl 3-methylpyridazine-4-carboxylate** can be achieved through a multi-step process. The following is a detailed protocol adapted from the literature.

Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

A two-step synthetic route is employed, starting from the formation of an intermediate, 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate, followed by its oxidation to the final product.

Step 1: Synthesis of 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate


This protocol is not detailed in the provided source. The starting material for the final step was synthesized as per a previously reported procedure which was not included.

Step 2: Oxidation to **Ethyl 3-methylpyridazine-4-carboxylate**[\[1\]](#)

- Dissolve 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate (18.48 g, 1 equivalent) in 250 mL of acetic acid in a 500 mL round-bottomed flask.
- Slowly add 1.2 equivalents (4.05 mL) of bromine to the solution. The addition will result in the formation of a brown reaction mixture and gas evolution.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion of the reaction, proceed with product isolation and purification (details not specified in the provided source).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of **Ethyl 3-methylpyridazine-4-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **Ethyl 3-methylpyridazine-4-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral and Methodological Profile of Ethyl 3-methylpyridazine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282719#ethyl-3-methylpyridazine-4-carboxylate-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com